molecular formula C10H10ClNO2 B7638439 N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide

N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide

Cat. No.: B7638439
M. Wt: 211.64 g/mol
InChI Key: SJEIETXNLXWUCG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide: is an organic compound that belongs to the class of oxirane carboxamides. This compound is characterized by the presence of a chlorophenyl group attached to an oxirane ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide typically involves the reaction of 3-chlorophenylamine with an oxirane derivative under controlled conditions. One common method involves the use of 3-chlorophenylamine and 2-methyloxirane-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of certain diseases. Its ability to modulate biological pathways makes it a subject of interest in pharmacological research .

Industry: this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The oxirane ring and carboxamide group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-chloro-N-(2-chlorophenyl)nicotinamide
  • 2-chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Comparison: N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity compared to other similar compounds. The position of the chlorine atom on the phenyl ring also influences its chemical behavior and biological activity. Compared to its analogs, this compound exhibits different reactivity patterns in substitution and oxidation reactions, making it a valuable compound for diverse applications .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-methyloxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-10(6-14-10)9(13)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEIETXNLXWUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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